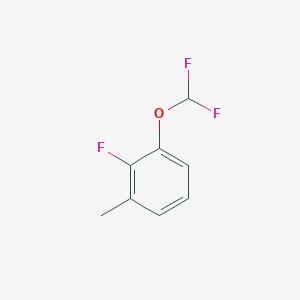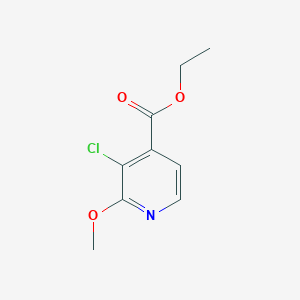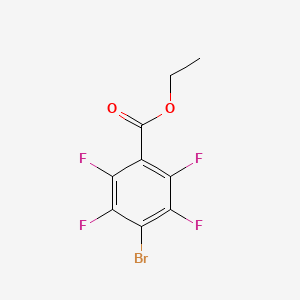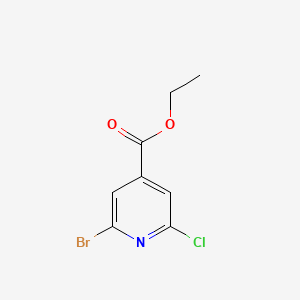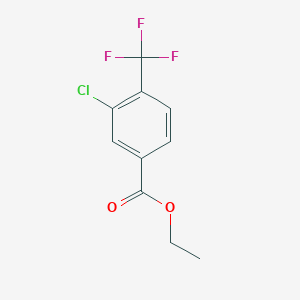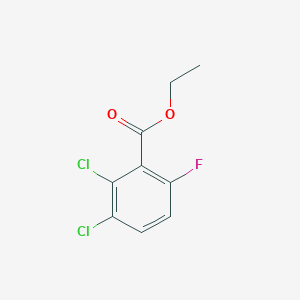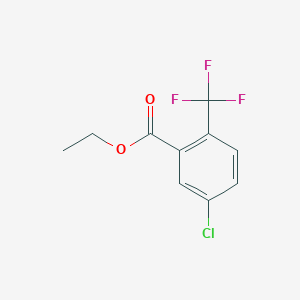
5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester is a chemical compound with the molecular formula C9H6ClF3O2 . It is a derivative of benzoic acid, which is a carboxylic acid building block .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6ClF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester is 238.59 . It is stored at a temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Aplicaciones Científicas De Investigación
5-Cl-2-TMBE is widely used in scientific research and laboratory experiments. It is commonly used as a reagent in synthetic organic and medicinal chemistry processes, as well as in biochemical and physiological studies. It has also been used in the synthesis of various compounds, including antibiotics, antiviral agents, and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of 5-Cl-2-TMBE is not yet fully understood. However, it is believed to act as a catalyst for certain reactions, as well as a solvent for other reactions. It is also believed to be able to form complexes with certain molecules, which can then be used to catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-2-TMBE are not yet fully understood. However, it is believed to be non-toxic and non-irritating when used in laboratory experiments. It is also believed to have antioxidant properties, and may be able to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Cl-2-TMBE in laboratory experiments include its availability, low cost, and its ability to catalyze certain reactions. Additionally, it is believed to be non-toxic and non-irritating when used in laboratory experiments. The main limitation of using 5-Cl-2-TMBE in laboratory experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
Future research should focus on further understanding the mechanism of action of 5-Cl-2-TMBE, as well as its biochemical and physiological effects. Additionally, research should focus on exploring the potential applications of 5-Cl-2-TMBE in different scientific fields, such as medicine, synthetic organic chemistry, and biochemistry. Finally, research should focus on developing more efficient and cost-effective methods of synthesizing 5-Cl-2-TMBE.
Métodos De Síntesis
5-Cl-2-TMBE is typically synthesized through a process involving the reaction of 5-chloro-2-trifluoromethylbenzoic acid and ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate, and the resulting product is purified by recrystallization. The reaction is typically conducted at temperatures ranging from room temperature to 120°C.
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .
Propiedades
IUPAC Name |
ethyl 5-chloro-2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEBLTIEGPLXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

